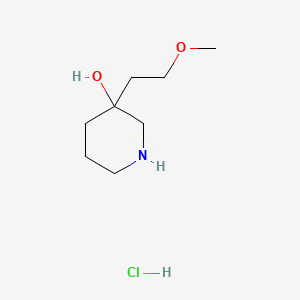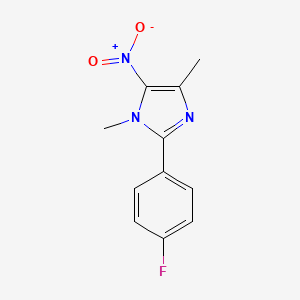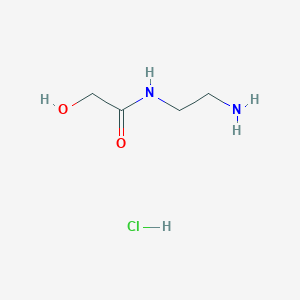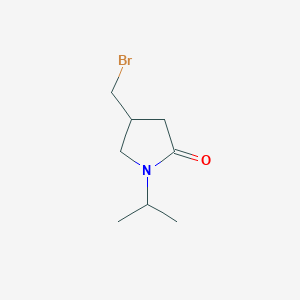amine](/img/structure/B15296538.png)
[2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a fluoro-substituted benzodioxin ring attached to an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihaloalkane under basic conditions.
Attachment of the Ethylamine Group: The final step involves the attachment of the ethylamine group to the benzodioxin ring. This can be achieved through a nucleophilic substitution reaction using ethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Apoptosis: In cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
- 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine
Uniqueness
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethylamine is unique due to its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H14FNO2/c1-13-3-2-8-4-10(12)5-9-6-14-7-15-11(8)9/h4-5,13H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
NGHCZSGOXWKIDD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC(=CC2=C1OCOC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


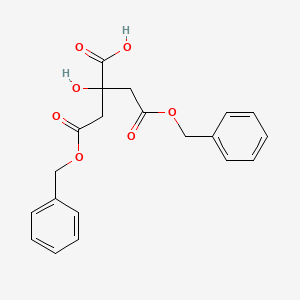
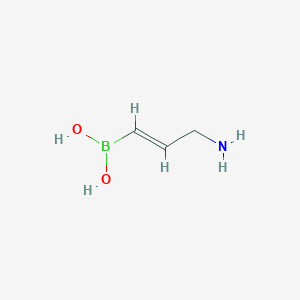
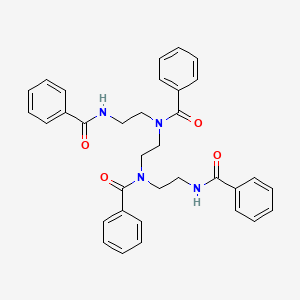
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
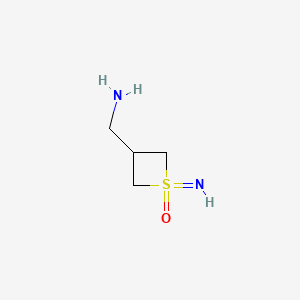
![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
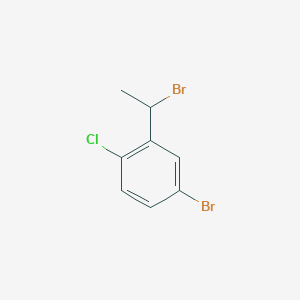
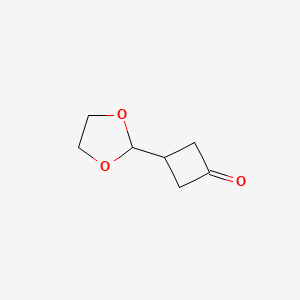
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
